molecular formula C12H15NO2S B13428423 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B13428423
M. Wt: 237.32 g/mol
InChI Key: PDTVYGUKZOXOCE-UHFFFAOYSA-N
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Description

6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that belongs to the thieno[2,3-b]pyrrole family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrrole ring, with a carboxylic acid group attached to the pyrrole ring. The isopentyl group at the 6-position of the pyrrole ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the annulation of a pyrrole ring to a thiophene derivative. One common method involves the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester, followed by hydrolysis of the ester groups . Another approach includes the cyclocondensation of 2-chloro-3-formylpyrroles with ethyl thioglycolate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound.

Scientific Research Applications

6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as glycogen phosphorylase and histone lysine demethylase . The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopentyl group in 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

6-(3-methylbutyl)thieno[2,3-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C12H15NO2S/c1-8(2)3-5-13-10(12(14)15)7-9-4-6-16-11(9)13/h4,6-8H,3,5H2,1-2H3,(H,14,15)

InChI Key

PDTVYGUKZOXOCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=CC2=C1SC=C2)C(=O)O

Origin of Product

United States

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